Cas no 76749-35-4 (N-Methoxy-2-naphthamide)

N-Methoxy-2-naphthamide is a specialized organic compound featuring a naphthalene core substituted with a methoxyamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its methoxy group enhances solubility and stability, facilitating controlled reactions in complex syntheses. The compound’s aromatic framework allows for diverse functionalization, enabling applications in cross-coupling reactions and heterocyclic synthesis. High purity grades ensure consistent performance in research and industrial settings. N-Methoxy-2-naphthamide is particularly useful in constructing bioactive molecules due to its balanced electronic and steric properties.
N-Methoxy-2-naphthamide structure
N-Methoxy-2-naphthamide structure
Product Name:N-Methoxy-2-naphthamide
CAS No:76749-35-4
MF:C12H11NO2
MW:201.221243143082
CID:569039
PubChem ID:149578
Update Time:2025-10-31

N-Methoxy-2-naphthamide Chemical and Physical Properties

Names and Identifiers

    • N-Methoxy-2-naphthamide
    • 2-Naphthalenecarboxamide,N-methoxy-
    • N-methoxynaphthalene-2-carboxamide
    • 76749-35-4
    • CHEMBL154442
    • DTXSID10227564
    • AKOS009092466
    • N-Methoxy-2-naphthalenecarboxamide
    • SCHEMBL13527515
    • SB77729
    • 2-Naphthalenecarboxamide, N-methoxy-
    • Z188880124
    • 2-Naphthohydroxamic acid, O-methyl-
    • N-methoxy-2-naphthylcarboxylic amide
    • 2-Naphtho-O-methylhydroxamic acid
    • Inchi: 1S/C12H11NO2/c1-15-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)
    • InChI Key: RRZFDZZYQIHCNK-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C2C=CC=CC2=C1)NOC

Computed Properties

  • Exact Mass: 201.07903
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

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Additional information on N-Methoxy-2-naphthamide

Introduction to N-Methoxy-2-naphthamide (CAS No. 76749-35-4)

N-Methoxy-2-naphthamide, with the chemical identifier CAS No. 76749-35-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and molecular research.

The molecular structure of N-Methoxy-2-naphthamide consists of a naphthalene core substituted with an amide group at the 2-position and a methoxy group at the nitrogen atom of the amide moiety. This specific arrangement imparts distinct chemical reactivity and solubility characteristics, making it a valuable intermediate in synthetic organic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various chemical transformations, including nucleophilic substitution reactions and condensation processes.

In recent years, N-Methoxy-2-naphthamide has been extensively studied for its role in the synthesis of biologically active molecules. Its structural framework serves as a versatile scaffold for designing novel therapeutic agents targeting various diseases. For instance, researchers have explored its potential in developing inhibitors for enzymes involved in metabolic pathways relevant to cancer and inflammation. The methoxy group at the nitrogen position allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.

One of the most compelling aspects of N-Methoxy-2-naphthamide is its application in medicinal chemistry. The compound's ability to undergo selective modifications makes it an attractive candidate for drug discovery programs. Recent studies have demonstrated its utility in synthesizing small-molecule inhibitors that exhibit potent activity against bacterial pathogens. These inhibitors leverage the compound's structural features to disrupt essential bacterial functions, offering a promising alternative to conventional antibiotics.

The pharmaceutical industry has also recognized the importance of N-Methoxy-2-naphthamide in developing treatments for neurological disorders. Its derivatives have shown promise in preclinical trials as potential neuroprotective agents. The amide group's interaction with biological targets suggests that it can modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research aims to optimize its pharmacokinetic profile to enhance therapeutic efficacy.

From a synthetic chemistry perspective, N-Methoxy-2-naphthamide serves as a crucial building block for more complex molecules. Its reactivity allows chemists to construct intricate structures through multi-step syntheses. Researchers have utilized this compound to develop novel heterocyclic compounds, which are known for their diverse biological activities. The ability to introduce various substituents into its framework provides chemists with unparalleled flexibility in designing molecules with tailored properties.

The industrial significance of N-Methoxy-2-naphthamide extends beyond academic research. Pharmaceutical companies have incorporated this compound into their libraries for lead optimization campaigns. Its structural features make it an ideal candidate for generating novel analogs with improved drug-like characteristics. By leveraging computational methods and high-throughput screening, researchers can rapidly identify derivatives with enhanced potency and reduced toxicity.

In conclusion, N-Methoxy-2-naphthamide (CAS No. 76749-35-4) is a multifaceted compound with broad applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural attributes enable its use as a versatile intermediate in drug development and molecular research. As scientific understanding advances, the potential applications of this compound are expected to expand further, contributing significantly to advancements in medicine and biotechnology.

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